3-amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one
Overview
Description
3-amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one is a heterocyclic compound that features a fused ring system composed of triazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with cyanogen bromide, followed by cyclization to form the fused ring system . Another approach involves the use of amino guanidine bicarbonate and trifluoroacetic acid, which undergoes a series of reactions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or alkylating agents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazolo-triazine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
3-amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes, thereby blocking their activity. The compound’s high nitrogen content and planar structure contribute to its stability and reactivity, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3,7,8-trinitropyrazolo[5,1-c][1,2,4]triazine (PTX)
- 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 3-nitro-7-(1H-tetrazol-5-yl)-1,2,4-triazolo[5,1-c][1,2,4]triazin-4-amine
Uniqueness
3-amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. Its high nitrogen content and thermal stability make it particularly valuable in the development of high-energy materials and explosives. Additionally, its potential biological activities, such as enzyme inhibition and antimicrobial properties, further distinguish it from other similar compounds.
Properties
IUPAC Name |
3-amino-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O/c5-2-3(11)10-4(9-8-2)6-1-7-10/h1H,(H2,5,8)(H,6,7,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUPWTHCEMQTPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NN=C(C(=O)N2N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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